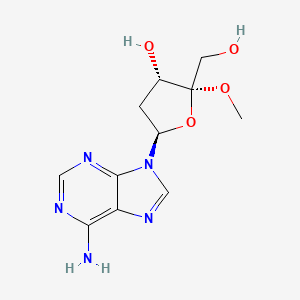
2'-Deoxy-4'-methoxyadenosine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2’-Deoxy-4’-methoxyadenosine: is a nucleoside analog that has garnered interest due to its unique structural properties and potential applications in various scientific fields. This compound is characterized by the presence of a methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position on the ribose sugar, distinguishing it from its natural counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-4’-methoxyadenosine typically involves the modification of nucleoside scaffolds. One common approach is the solid-phase synthesis, which utilizes phosphoramidite chemistry to attach a series of building blocks onto an oligonucleotide template . This method ensures high purity and yield of the desired product.
Industrial Production Methods
Industrial production of 2’-Deoxy-4’-methoxyadenosine can be achieved through multi-step chemical synthesis. The process often starts with the protection of functional groups, followed by selective introduction of the methoxy group at the 4’ position. The final steps involve deprotection and purification to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-4’-methoxyadenosine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups on the nucleoside.
Substitution: The methoxy group at the 4’ position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Substitution reactions often involve nucleophiles such as ammonia or methylamine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized nucleoside derivatives, while substitution reactions can produce various functionalized nucleosides .
Scientific Research Applications
2’-Deoxy-4’-methoxyadenosine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of modified nucleic acids and oligonucleotides.
Biology: The compound is employed in studies of nucleic acid interactions and enzyme mechanisms.
Medicine: It has potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: The compound is used in the development of pharmaceuticals and diagnostic tools
Mechanism of Action
The mechanism of action of 2’-Deoxy-4’-methoxyadenosine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The compound targets specific enzymes and pathways involved in DNA and RNA synthesis, leading to the inhibition of viral replication and cancer cell proliferation .
Comparison with Similar Compounds
Similar Compounds
2’-Deoxy-2-methoxyadenosine: Similar in structure but with a methoxy group at the 2’ position.
4’-Methoxyadenosine: Lacks the deoxy modification at the 2’ position.
2’-Deoxyadenosine: Lacks the methoxy group at the 4’ position
Uniqueness
2’-Deoxy-4’-methoxyadenosine is unique due to the specific placement of the methoxy group at the 4’ position and the absence of a hydroxyl group at the 2’ position. This unique structure imparts distinct chemical and biological properties, making it valuable for specialized applications in research and industry .
Properties
CAS No. |
140226-15-9 |
|---|---|
Molecular Formula |
C11H15N5O4 |
Molecular Weight |
281.27 g/mol |
IUPAC Name |
(2R,3S,5R)-5-(6-aminopurin-9-yl)-2-(hydroxymethyl)-2-methoxyoxolan-3-ol |
InChI |
InChI=1S/C11H15N5O4/c1-19-11(3-17)6(18)2-7(20-11)16-5-15-8-9(12)13-4-14-10(8)16/h4-7,17-18H,2-3H2,1H3,(H2,12,13,14)/t6-,7+,11+/m0/s1 |
InChI Key |
XGFWFQJCKGWHGK-MVKOHCKWSA-N |
Isomeric SMILES |
CO[C@]1([C@H](C[C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Canonical SMILES |
COC1(C(CC(O1)N2C=NC3=C(N=CN=C32)N)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















